molecular formula C13H18N2O2 B13927461 (R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide

(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide

Cat. No.: B13927461
M. Wt: 234.29 g/mol
InChI Key: DWNPWBWBFZVXEW-VLRKGOCCSA-N
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Description

®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

The synthesis of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be achieved through several routes. One common method involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach is the addition of nitrenes to alkenes . For industrial production, advanced synthetic procedures are often required to obtain diastereo- and enantiomerically pure aziridines. Chiral catalysts are frequently employed to achieve the desired stereochemistry .

Chemical Reactions Analysis

®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1

InChI Key

DWNPWBWBFZVXEW-VLRKGOCCSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC

Origin of Product

United States

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